molecular formula C14H13N3O5S B10987005 Methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B10987005
M. Wt: 335.34 g/mol
InChI Key: PROBVEABZWGBQT-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C14H13N3O5S and its molecular weight is 335.34 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula for this compound is C14H16N2O4SC_{14}H_{16}N_{2}O_{4}S. Its structure features a thiazole ring, which is known for various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. A study indicated that thiazole derivatives exhibited up to 16-fold increased antibacterial effects compared to standard antibiotics like oxytetracycline .

Anticancer Properties

Thiazole compounds have also been investigated for their anticancer properties. Research has shown that certain thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study highlighted that thiazole derivatives with pyridine substitutions demonstrated enhanced cytotoxicity against several cancer cell lines, suggesting potential therapeutic applications in oncology .

Enzyme Inhibition

The compound's structural components suggest it may act as an inhibitor of specific enzymes involved in disease pathways. For example, thiazoles are known to inhibit carbonic anhydrase and other enzymes critical in tumor growth and metastasis. This inhibition could lead to reduced tumor progression and improved patient outcomes .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for each strain. Results indicated that the compound had an MIC ranging from 7.8 µg/mL to 31.25 µg/mL , significantly outperforming standard antibiotics in some cases .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus7.8
Escherichia coli15.6
Salmonella enterica31.25

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values for various cancer cell lines were documented as follows:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF7 (breast cancer)10.0
A549 (lung cancer)15.0

These findings suggest that the compound could be further developed as a potential anticancer agent.

Properties

Molecular Formula

C14H13N3O5S

Molecular Weight

335.34 g/mol

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)-2-(pyridine-2-carbonylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H13N3O5S/c1-21-10(18)7-9-11(13(20)22-2)23-14(16-9)17-12(19)8-5-3-4-6-15-8/h3-6H,7H2,1-2H3,(H,16,17,19)

InChI Key

PROBVEABZWGBQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(SC(=N1)NC(=O)C2=CC=CC=N2)C(=O)OC

Origin of Product

United States

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